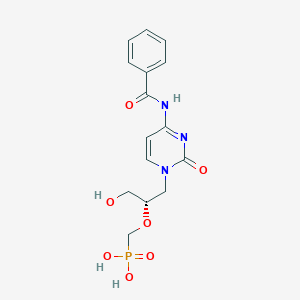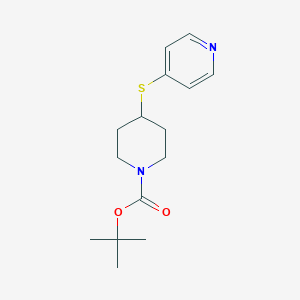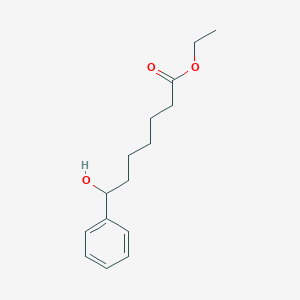
Ethyl 7-hydroxy-7-phenylheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-hydroxy-7-phenylheptanoate, also known as ethyl phenylhydroxyheptanoate, is a chemical compound that belongs to the class of organic compounds called esters. It is a colorless liquid with a fruity odor, and it is commonly used in the fragrance industry due to its pleasant aroma. In recent years, there has been an increasing interest in the scientific community regarding the potential applications of this compound, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate is not yet fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Ethyl 7-hydroxy-7-phenylheptanoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and administer in vitro and in vivo studies. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate. One of the areas of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate its mechanism of action and determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a chemopreventive agent for cancer, particularly breast and prostate cancer. Future studies should focus on its anticancer activity and its effects on cancer cell signaling pathways. Overall, the research on Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate shows promise for the development of new drugs for various diseases.
Métodos De Síntesis
Ethyl 7-hydroxy-7-phenylheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid and phenyl ethanol using a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Ethyl 7-hydroxy-7-phenylheptanoate has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
112665-42-6 |
|---|---|
Nombre del producto |
Ethyl 7-hydroxy-7-phenylheptanoate |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
ethyl 7-hydroxy-7-phenylheptanoate |
InChI |
InChI=1S/C15H22O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10,14,16H,2,4,7-8,11-12H2,1H3 |
Clave InChI |
CBLRKMHGDTXYKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC(C1=CC=CC=C1)O |
SMILES canónico |
CCOC(=O)CCCCCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



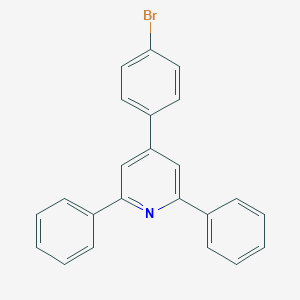
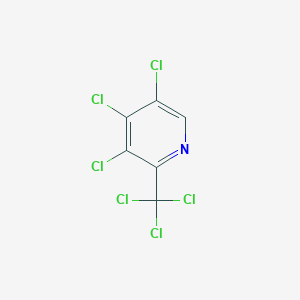
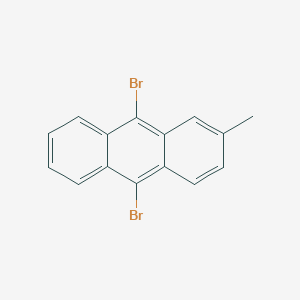
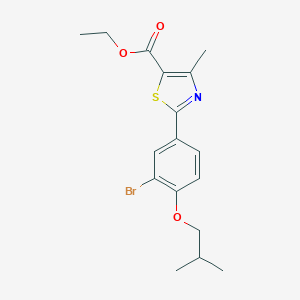
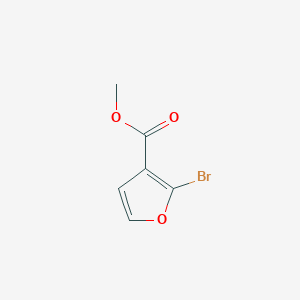
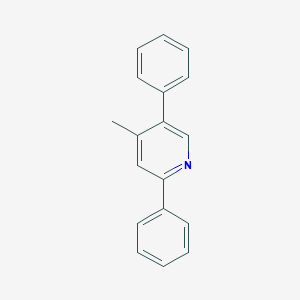
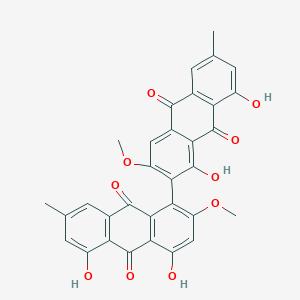
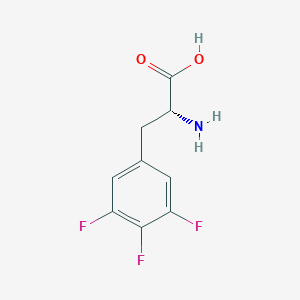
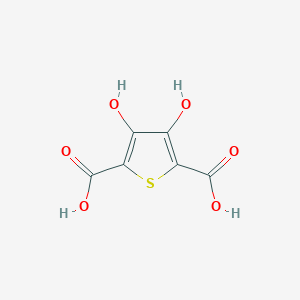
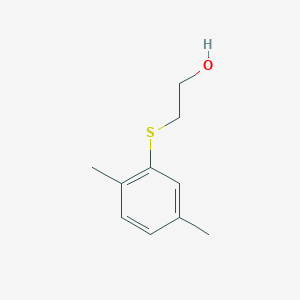
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
